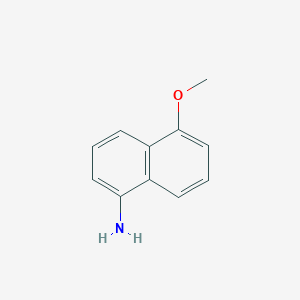

5-Methoxynaphthalen-1-amine

Description

Contextualization within Aminonaphthalene Chemical Space

Aminonaphthalenes are a class of aromatic amines derived from naphthalene (B1677914). nist.govnih.gov The position of the amino group on the naphthalene rings gives rise to different isomers with distinct properties and applications. For instance, 1-naphthylamine (B1663977) and 2-naphthylamine (B18577) are well-known precursors in the synthesis of dyes and other organic compounds. nist.govnih.govnj.gov The introduction of a methoxy (B1213986) group to the aminonaphthalene scaffold, as seen in 5-methoxynaphthalen-1-amine, further diversifies the chemical space. This substitution can influence the molecule's electronic properties, reactivity, and biological activity, opening up new avenues for research and development.

Foundational Role as a Synthetic Intermediate

A primary role of this compound in chemical research is its function as a versatile synthetic intermediate. orientjchem.org It serves as a building block for the construction of more complex molecules with desired functionalities. cymitquimica.com Its amine group can readily undergo various chemical transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. Furthermore, the naphthalene ring system can participate in electrophilic substitution reactions. This reactivity makes it a crucial starting material in multi-step syntheses. orientjchem.org

Broad Overview of Academic Research Domains

The utility of this compound extends across several academic research domains, including medicinal chemistry and materials science. In medicinal chemistry, it is a key component in the design and synthesis of novel therapeutic agents. For example, it has been used to create compounds that act as tubulin polymerization inhibitors, which are of interest in cancer research. jst.go.jpjst.go.jp In the field of materials science, this compound is utilized in the synthesis of novel polyamides. These polymers exhibit desirable properties such as high thermal stability and strong photoluminescence, making them suitable for applications in electronic devices. orientjchem.orgresearchgate.net

Chemical Properties and Synthesis

The distinct chemical properties of this compound are central to its utility in various research applications.

| Property | Value |

| Molecular Formula | C11H11NO guidechem.com |

| Molecular Weight | 173.21 g/mol cymitquimica.com |

| Appearance | Crystalline solid |

| Purity | Typically ≥95% cymitquimica.com |

This table is interactive. Click on the headers to sort.

The synthesis of this compound can be achieved through various routes. One common method involves the reduction of a corresponding nitro-substituted naphthalene derivative.

Applications in Research

The unique structure of this compound makes it a valuable tool in different areas of scientific investigation.

Medicinal Chemistry

In the pursuit of new anticancer agents, researchers have utilized this compound to synthesize novel compounds. A study published in Chemical and Pharmaceutical Bulletin describes the design and synthesis of a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines. jst.go.jpjst.go.jp These compounds were evaluated for their ability to inhibit tubulin polymerization, a key process in cell division. Several of the synthesized molecules demonstrated significant antiproliferative activity against cancer cell lines. jst.go.jpjst.go.jp

Materials Science

The field of materials science has also benefited from the application of this compound. Researchers have synthesized new polyamides by reacting it with other monomers. orientjchem.orgresearchgate.net A study in the Oriental Journal of Chemistry details the synthesis of a di-acid monomer from this compound, which was then used to create a series of polyamides. orientjchem.org These resulting polymers exhibited high thermal stability and strong photoluminescence, suggesting their potential use in advanced materials and electronic devices. orientjchem.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-methoxynaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVXWNASWNYGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284390 | |

| Record name | 5-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-81-4 | |

| Record name | 5-Methoxy-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37063 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Synthesis of 5-Methoxynaphthalen-1-amine

The formation of this compound is a key transformation that has been approached through various chemical methodologies. The following subsections detail the primary routes for its synthesis.

A common and well-established method for the synthesis of aryl amines is the reduction of the corresponding nitroarenes. For this compound, this involves the synthesis of 1-nitro-5-methoxynaphthalene followed by its reduction. The nitro group can be reduced using various reagents and catalytic systems.

The reduction of nitroarenes is a versatile reaction that can be accomplished by catalytic hydrogenation or by chemical reducing agents. nih.gov Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is a widely used industrial process due to its high efficiency and the clean nature of the byproducts. google.com For instance, the reduction of a nitro group on a naphthalene (B1677914) ring system can be achieved with high yield under hydrogen pressure. google.com

Alternatively, chemical reduction methods using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or metal hydrides like lithium aluminum hydride (LiAlH₄) can also be employed. The choice of reducing agent can be critical to avoid side reactions, especially when other functional groups are present on the aromatic ring. A study on the reduction of 1,5-dinitronaphthalene (B40199) to 1-amino-5-nitronaphthalene highlights the use of sodium polysulfide, demonstrating the possibility of selective reduction of one nitro group, a principle that is applicable to the synthesis of nitro-substituted amino naphthalenes. internationalscholarsjournals.comresearchgate.net

A representative table of conditions for the reduction of a nitro-naphthalene precursor is shown below, based on typical conditions found in the literature for similar substrates.

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |

| 1 | Pd/C (5 mol%) | Ethanol | 25 | 50 | >95 |

| 2 | Raney Nickel | Methanol (B129727) | 40 | 50 | ~90 |

| 3 | SnCl₂·2H₂O | Ethanol | 70 | - | ~85 |

| 4 | Fe/NH₄Cl | Ethanol/H₂O | 80 | - | ~80 |

Table 1: Representative Conditions for the Reduction of a Nitro-Naphthalene Precursor. Data is illustrative and based on common reduction methodologies for aromatic nitro compounds.

Direct amination methods provide a more convergent approach to the synthesis of this compound, avoiding the need for the synthesis and handling of potentially hazardous nitro precursors. The most prominent of these methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. beilstein-journals.orgwikipedia.orgkit.edu This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a suitable starting material would be 1-halo-5-methoxynaphthalene (e.g., 1-bromo-5-methoxynaphthalene). The amine source can be ammonia (B1221849) itself or an ammonia equivalent, such as benzophenone (B1666685) imine, followed by hydrolysis. wikipedia.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands generally providing the best results. kit.edu

Another direct amination strategy involves the use of hydroxylamine (B1172632) in the presence of a vanadium catalyst. This method has been shown to be effective for the direct amination of naphthalene to naphthylamine and could be applicable to substituted naphthalenes. Current time information in Bangalore, IN.researchgate.net

The formation of this compound via direct amination of a 1-halo-5-methoxynaphthalene can be understood in the context of aromatic nucleophilic substitution (SNAr) mechanisms. In the case of the Buchwald-Hartwig amination, the reaction does not proceed through a classical SNAr pathway involving a Meisenheimer complex. Instead, it follows a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination at the palladium center. sci-hub.se

The catalytic cycle is generally believed to start with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by the coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination from this complex to form the C-N bond and regenerate the Pd(0) catalyst. sci-hub.se

Recent computational and experimental studies have provided deeper insights into the mechanism of SNAr reactions, with some evidence suggesting that certain reactions proceed through a concerted mechanism rather than a stepwise addition-elimination process. nih.gov For transition-metal-mediated SNAr reactions, the mechanism can involve internal nucleophilic attack where the nucleophile coordinates to the metal ion before substitution. researchgate.net Density functional theory (DFT) studies on nickel-catalyzed reactions of methoxynaphthalene have explored pathways involving internal nucleophilic substitution and oxidative addition. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. For reductive pathways, key parameters include the choice of catalyst and its loading, the nature of the reducing agent, solvent, temperature, and reaction time. For catalytic hydrogenations, the pressure of hydrogen gas is also a crucial variable.

In the context of Buchwald-Hartwig amination, the optimization of reaction conditions typically involves screening of catalysts, ligands, bases, solvents, and temperature. The interplay between these factors is complex and often substrate-dependent. A typical optimization table for a palladium-catalyzed amination of an aryl bromide is presented below, illustrating the systematic approach to maximizing product yield.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 80 | 65 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | NaOt-Bu | Toluene | 80 | 85 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 92 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 75 |

| 5 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 90 |

Table 2: Illustrative Optimization of Palladium-Catalyzed Amination of an Aryl Bromide. This data is representative of typical optimization studies for Buchwald-Hartwig reactions.

Catalytic Systems in Naphthalene Amine Synthesis

A variety of catalytic systems have been developed for the synthesis of naphthalene amines. For reductive amination of naphthols or the reduction of nitronaphthalenes, heterogeneous catalysts based on palladium, platinum, nickel, and rhodium are commonly used. nih.govgoogle.com Homogeneous catalysts, such as well-defined ruthenium complexes, have also been employed for the selective hydrogenation of naphthols. nih.gov

For direct amination reactions, palladium-based catalysts are dominant, particularly for Buchwald-Hartwig cross-coupling. The evolution of this reaction has seen the development of several generations of phosphine ligands, from simple trialkylphosphines to highly sophisticated biarylphosphines like SPhos, XPhos, and RuPhos, which have significantly expanded the scope and efficiency of the amination of aryl halides. kit.eduorganic-chemistry.org In addition to palladium, nickel-based catalytic systems have also been explored for the amination of aryl ethers. sci-hub.se Furthermore, silver-catalyzed C-H amination of 1-naphthylamine (B1663977) derivatives has been reported, offering an alternative approach to functionalized naphthalene amines. scielo.br

Design of Precursors and Starting Materials

The synthesis of this compound relies on the availability of suitable precursors. For the reductive pathway, the key precursor is 1-nitro-5-methoxynaphthalene. This can be synthesized by the nitration of 1-methoxynaphthalene (B125815). chemicalbook.com The synthesis of 1-methoxynaphthalene itself typically starts from 1-naphthol, which is methylated using reagents such as dimethyl sulfate (B86663) or dimethyl carbonate. uni-tuebingen.de The regioselectivity of the nitration of 1-methoxynaphthalene is a critical consideration in the design of this synthetic route.

For direct amination approaches, such as the Buchwald-Hartwig reaction, the precursor is typically a halogenated derivative, for example, 1-bromo-5-methoxynaphthalene (B1600531) or 1-chloro-5-methoxynaphthalene. These can be prepared from 5-methoxynaphthalen-1-ol (B134530) (which can be synthesized from 1,5-dihydroxynaphthalene) via Sandmeyer-type reactions on the corresponding amine or by direct halogenation of 1-methoxynaphthalene, although the latter may lead to mixtures of isomers. The synthesis of 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) has been described, indicating that bromination of methoxynaphthalene derivatives is a feasible strategy. google.com

Chemical Reactivity and Derivatization Pathways

Nucleophilic Behavior of the Amine Moiety

The primary amine group is the most prominent nucleophilic center in 5-Methoxynaphthalen-1-amine. The lone pair of electrons on the nitrogen atom readily participates in reactions with various electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation Reactions and Quaternization

Primary aromatic amines can undergo N-alkylation with alkyl halides to form secondary and tertiary amines. The reaction proceeds via nucleophilic aliphatic substitution, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. organic-chemistry.org While direct alkylation can sometimes lead to mixtures of mono- and poly-alkylated products, the reaction is a fundamental pathway for derivatization. organic-chemistry.org

Further alkylation of the resulting tertiary amine can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. organic-chemistry.org This reaction is exhaustive, as over-alkylation beyond the quaternary salt is not possible. organic-chemistry.org

Table 1: Representative N-Alkylation and Quaternization Reactions

| Reactant | Product Type | General Reaction |

|---|---|---|

| Alkyl Halide (R-X) | Secondary Amine | 5-MeO-C₁₀H₆-NH₂ + R-X → 5-MeO-C₁₀H₆-NHR + HX |

| Alkyl Halide (2 eq.) | Tertiary Amine | 5-MeO-C₁₀H₆-NH₂ + 2 R-X → 5-MeO-C₁₀H₆-NR₂ + 2 HX |

Note: These represent expected reactions. Reaction conditions such as base, solvent, and temperature would need to be optimized.

Amide and Carbamate Formation

Amide Formation: The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides or anhydrides, yields N-acylated products, specifically amides. This nucleophilic acyl substitution is a robust and widely used method for forming stable amide bonds. youtube.com The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). youtube.com

Carbamate Formation: Carbamates are functional groups that can be considered derivatives of carbamic acid. They are commonly formed by reacting an amine with a chloroformate or by coupling an amine with an alcohol in the presence of a carbonyl source like phosgene (B1210022) or its derivatives. google.comnih.gov Another modern approach involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org These reactions provide a pathway to N-alkoxycarbonyl derivatives of this compound.

Table 2: Amide and Carbamate Synthesis Pathways

| Reagent Class | Specific Reagent Example | Product |

|---|---|---|

| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-(5-methoxynaphthalen-1-yl)acetamide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-(5-methoxynaphthalen-1-yl)acetamide |

| Chloroformate | Ethyl Chloroformate (ClCO₂Et) | Ethyl (5-methoxynaphthalen-1-yl)carbamate |

Reactions with Carbonyl Electrophiles

The amine group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The reaction is generally reversible and can be driven to completion by removing the water as it forms. libretexts.org

Table 3: Imine Formation with Carbonyl Compounds

| Carbonyl Compound | Product (Imine/Schiff Base) |

|---|---|

| Benzaldehyde | (E)-N-(5-methoxynaphthalen-1-yl)-1-phenylmethanimine |

| Acetone | N-(5-methoxynaphthalen-1-yl)propan-2-imine |

Electrophilic Substitution on the Naphthalene (B1677914) Core

The naphthalene ring system of this compound is highly activated towards electrophilic aromatic substitution (SₑAr) due to the powerful electron-donating effects of both the amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups. byjus.com Both substituents are ortho-, para-directing. byjus.com In the case of this compound, the positions ortho and para to the highly activating amino group (positions 2, 4, and the peri-position 8) are strongly favored for substitution. The methoxy group at position 5 further activates the ring, particularly at positions 4 and 6. The combined directing effects strongly favor substitution at the 4-position, which is para to the amine and ortho to the methoxy group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst. wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Transition-Metal Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. sciencedaily.com this compound can participate in these reactions in several ways. For instance, after conversion to an aryl halide or triflate (e.g., 1-bromo-5-methoxynaphthalen), it can act as an electrophilic partner in reactions like Suzuki or Stille coupling.

More directly, the N-H bond of the amine can participate in Buchwald-Hartwig amination . This palladium-catalyzed reaction couples an amine with an aryl halide or triflate, forming a new C-N bond. wikipedia.orgyoutube.com In this context, this compound would serve as the nucleophilic amine component, reacting with various aryl halides to produce N-aryl derivatives. acsgcipr.orglibretexts.org

Table 4: Potential Buchwald-Hartwig Coupling Reactions

| Aryl Halide Partner (Ar-X) | Ligand Example | Product (N-Aryl Derivative) |

|---|---|---|

| Bromobenzene | XPhos | N-(5-methoxynaphthalen-1-yl)aniline |

| 4-Chlorotoluene | SPhos | N-(5-methoxynaphthalen-1-yl)-4-methylaniline |

Cyclization and Heterocyclic Compound Synthesis

The structure of this compound is a valuable scaffold for the synthesis of complex heterocyclic systems, particularly fused polycyclic aromatic compounds. Derivatives of this amine can undergo intramolecular cyclization reactions to build new rings onto the naphthalene core.

A notable example is the synthesis of benzo[cd]indoles . By introducing appropriate functional groups, derivatives of this compound can be cyclized. For instance, a derivative containing a two-carbon unit at the 8-position (peri-position) could potentially undergo cyclization to form the indole (B1671886) ring system fused to the naphthalene structure. Such reactions often involve intramolecular nucleophilic attack or metal-catalyzed C-H activation pathways.

Pyrimidine (B1678525) Derivatives Synthesis

The synthesis of pyrimidine derivatives often involves the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent. While general methods for pyrimidine synthesis are well-established, specific examples detailing the direct use of this compound as the nitrogen-containing component in these reactions are not extensively documented in readily available scientific literature. Conceptually, this compound could react with appropriate dicarbonyl compounds or their synthons to form substituted pyrimidines, where the naphthalene moiety would be appended to the pyrimidine ring. However, detailed research findings, including reaction conditions and yields for such transformations involving this compound, are not available in the reviewed sources.

Thiazole (B1198619) and Thiadiazole Ring Formation

The Hantzsch thiazole synthesis is a classical method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com In the context of this compound, this substrate would first need to be converted into a corresponding thioamide, for instance, by reaction with a thiocarbonylating agent. This thioamide derivative could then, in principle, be reacted with an α-haloketone to yield a thiazole derivative bearing the 5-methoxynaphthalene substituent. However, specific examples and experimental data for this reaction sequence starting from this compound are not described in the available literature.

Similarly, the synthesis of 1,3,4-thiadiazoles can be achieved through various routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives. ijraset.comnih.gov To prepare a thiadiazole derivative of this compound, one could envision its conversion to an isothiocyanate, followed by reaction with a hydrazine (B178648) to form a thiosemicarbazide, which could then be cyclized. Again, while these are plausible synthetic pathways, dedicated studies on this compound for the formation of thiazole and thiadiazole rings are not detailed in the surveyed scientific reports.

Quinoline (B57606) Scaffold Construction via Skraup Reaction

The Skraup reaction is a well-known method for the synthesis of quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgiipseries.orgpharmaguideline.com This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring system. Given that this compound is a primary aromatic amine, it is a suitable substrate for the Skraup reaction. The reaction would be expected to yield a benzo[h]quinoline (B1196314) derivative, with the methoxy group influencing the regioselectivity of the cyclization.

The general mechanism for the Skraup reaction is outlined below:

Dehydration of glycerol by sulfuric acid to form acrolein.

1,4-Conjugate addition of the amine (this compound) to acrolein.

Acid-catalyzed cyclization of the resulting aldehyde.

Dehydration to form a dihydroquinoline intermediate.

Oxidation of the dihydroquinoline to the aromatic quinoline product.

While the Skraup reaction is a robust method for quinoline synthesis, specific details regarding the reaction conditions, yields, and the precise structure of the resulting benzo[h]quinoline derivative from this compound are not provided in the accessible literature. The reaction is known to be vigorous, and modifications, such as the use of a milder oxidizing agent or a moderator like ferrous sulfate (B86663), are often employed to control the reaction rate. wikipedia.org

Chiral Resolution and Stereoselective Synthesis of Derivatives

The introduction of a chiral center during the derivatization of this compound would result in a racemic mixture of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for investigating their distinct biological activities. Common methods for the resolution of chiral amines include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or chromatographic techniques using a chiral stationary phase. nih.gov

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure amines. nih.govnih.govresearchgate.net Lipases are frequently used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. While these are general strategies for the resolution of chiral amines, specific protocols and their efficiencies for derivatives of this compound have not been reported in the reviewed literature.

Stereoselective synthesis, which aims to produce a single enantiomer directly, is an alternative to chiral resolution. This can be achieved using chiral catalysts or auxiliaries. nih.govrochester.edu For derivatives of this compound, this would involve, for example, the asymmetric reduction of an imine derived from it or an asymmetric alkylation. However, specific methodologies for the stereoselective synthesis of chiral derivatives of this compound are not described in the available scientific sources.

Bioisosteric Modification Strategies for Analog Generation

Bioisosterism is a strategy in medicinal chemistry used to design analogs of bioactive compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govufrj.br For derivatives of this compound, several bioisosteric modifications could be envisioned.

The methoxy group, for instance, could be replaced by other small, lipophilic groups such as a fluorine atom or a trifluoromethyl group to modulate metabolic stability and electronic properties. The amine group could be part of a larger functional group that acts as a bioisostere for another functionality, or it could be replaced by other hydrogen-bonding groups. The naphthalene ring itself can be considered a bioisostere for other bicyclic aromatic systems. researchgate.net

While these are general principles of bioisosteric modification, the design and synthesis of specific bioisosteres of this compound derivatives, along with the resulting impact on their properties, are not detailed in the currently available literature.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Methoxynaphthalen-1-amine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. libretexts.org For this compound, the aromatic protons on the naphthalene (B1677914) ring typically appear in the downfield region of the spectrum, generally between δ 6.0 and 8.7 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The protons of the methoxy (B1213986) group (-OCH₃) are expected to resonate as a sharp singlet further upfield, typically in the range of δ 3.7–3.9 ppm. libretexts.org The amine (-NH₂) protons can appear over a broad range (δ 1–5 ppm) and their signal may be broadened due to hydrogen bonding and exchange with solvent. libretexts.org The integration of the peaks corresponds to the number of protons in each unique chemical environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Table 1: Representative ¹H NMR Data for this compound Derivatives Note: The following data is for a related derivative, 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, and serves as an illustrative example of the expected chemical shifts for the methoxynaphthalene moiety.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Methoxy Protons | 3.96 | s | - |

| Naphthalene H-2 | 6.66 | d | 8.0 |

| Naphthalene H-3 | 7.13 | d | 8.4 |

| Naphthalene H-5, H-6, H-7, H-8 | 7.38-7.44, 7.72-7.75, 8.23-8.25 | m | - |

Data sourced from a study on related compounds and may not represent the exact values for this compound itself. jst.go.jp

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org In this compound, the carbon atoms of the naphthalene ring will appear in the aromatic region (typically δ 100-150 ppm). The carbon attached to the methoxy group (C-5) and the carbon attached to the amine group (C-1) will have their chemical shifts influenced by these substituents. The methoxy carbon itself will appear upfield, typically around δ 55-60 ppm.

Table 2: Representative ¹³C NMR Data for a this compound Derivative Note: This data is for a related derivative and illustrates the expected chemical shift ranges.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Methoxy Carbon | 55.6 |

| Naphthalene Carbons | 103.1, 122.2, 125.3, 125.4, 125.6, 127.0, 128.1, 128.2, 128.9, 131.9, 156.0 |

Data sourced from a study on related compounds and may not represent the exact values for this compound itself. jst.go.jp

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. news-medical.net These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure. news-medical.netslideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. news-medical.netemerypharma.com It helps to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. news-medical.netemerypharma.com It is invaluable for assigning carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, even if they are not directly bonded. news-medical.net This is particularly useful for determining the stereochemistry and conformation of the molecule.

The integration of these 2D NMR techniques allows for a comprehensive and definitive structural elucidation of this compound. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. specac.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. specac.com

For this compound, the IR spectrum will show characteristic absorption bands for the amine, methoxy, and aromatic naphthalene groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching (asymmetric and symmetric for primary amine) | 3300-3500 | Medium |

| Amine (N-H) | Bending (scissoring) | 1580-1650 | Medium |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1400-1600 | Medium to Weak |

| Methoxy C-O-C | Stretching (asymmetric) | ~1250 | Strong |

| Methoxy C-O-C | Stretching (symmetric) | ~1030 | Medium |

| C-N (Aromatic) | Stretching | 1250-1335 | Strong |

The presence of two distinct N-H stretching bands would confirm a primary amine. orgchemboulder.comlibretexts.org The strong C-O-C stretching band around 1250 cm⁻¹ is characteristic of an aryl ether. The C-N stretching of an aromatic amine is typically strong and found in the 1250-1335 cm⁻¹ region. orgchemboulder.commsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The naphthalene ring system in this compound is a chromophore that absorbs UV radiation. tanta.edu.eg The presence of the methoxy and amine substituents, which are auxochromes, can shift the λmax to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption (a hyperchromic effect). This is due to the extension of the conjugated π-system by the lone pair of electrons on the oxygen and nitrogen atoms. libretexts.org Typically, naphthalene itself has a λmax around 270-310 nm. For arylamines, the interaction of the nitrogen lone pair with the aromatic ring shifts the absorption to longer wavelengths; for example, aniline (B41778) has a λmax of 280 nm compared to benzene's 256 nm. libretexts.org

The absorption spectrum of this compound would be expected to show characteristic π → π* transitions. tanta.edu.egupi.edu The presence of non-bonding electrons on the nitrogen and oxygen atoms could also lead to n → π* transitions, which are typically of lower intensity. shu.ac.ukmasterorganicchemistry.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. alevelchemistry.co.ukslideshare.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. numberanalytics.comlongdom.orgmeasurlabs.com

For this compound (C₁₁H₁₁NO), the calculated molecular weight is approximately 173.21 g/mol . In an HRMS experiment, the measured mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be very close to this value, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. For amines, a common fragmentation pathway is the cleavage of the bond alpha to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org Aromatic compounds tend to show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers, impurities, and related compounds. These methods are foundational in both quality control and research settings.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of naphthalenamine derivatives. The method's effectiveness relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The purity of a sample is typically assessed through area normalization, where the area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. torontech.com A high percentage for the main peak indicates high purity. torontech.com Diode array detectors (DAD) can be used for peak purity analysis by comparing UV spectra across the peak. torontech.com

In research, HPLC is crucial for monitoring the progress of reactions involving this compound and for purifying the final products. For instance, in the synthesis of novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, HPLC was used to confirm the purity of the synthesized compounds, which exceeded 97%. jst.go.jp The separation was achieved on a C18 column with a gradient elution of acetonitrile (B52724) and water. jst.go.jp While this specific application is for a derivative, the methodology is directly applicable to the analysis of the parent amine. The separation of related chiral amines and their derivatives has also been extensively studied using HPLC with chiral stationary phases (CSPs). ntnu.no

Below is a table summarizing typical HPLC conditions used for the analysis of related methoxynaphthalenamine compounds and derivatives.

| Parameter | HPLC Conditions for 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine Derivatives jst.go.jp | HPLC Conditions for 2-Methoxynaphthalen-1-amine sielc.com |

| Stationary Phase | ACE Excel-5-C18 | Newcrom R1 (Reverse-Phase) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | Not Specified |

| Mobile Phase | A: Acetonitrile, B: Water | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Gradient | 5-95% A over 15 min | Isocratic |

| Flow Rate | 1.0 mL/min | Not Specified |

| Temperature | 35 °C | Not Specified |

| Detection | UV at 190 to 325 nm | UV, MS, ELSD, CAD |

| Injection Volume | 10 µL | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the characterization of compounds like this compound. This technique provides information on both the retention time (from LC) and the mass-to-charge ratio (m/z) of the compound and any related impurities or metabolites.

LC-MS is particularly useful for confirming the molecular weight of a target compound. For derivatives of naphthalenamines, electrospray ionization (ESI) is a common ionization technique used in the mass spectrometer. A study on novel psychoactive substances developed a targeted LC-MS/MS method for the detection of 182 compounds, including a derivative of 4-methoxynaphthalen-1-yl. unipd.it This highlights the sensitivity and specificity of LC-MS in complex matrices. The method utilized an Acquity UPLC HSS C18 column coupled with a tandem quadrupole mass spectrometer. unipd.it For applications where mass spectrometry is used, mobile phase additives like phosphoric acid are often replaced with formic acid to ensure compatibility. sielc.com

The table below shows LC-MS data for compounds structurally related to this compound, demonstrating the type of information obtained from this analysis.

| Compound | LC-MS System | Retention Time (t_R) | [M+H]⁺ (m/z) | Reference |

| (4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl) methanone | Waters Acquity UPLC-Xevo TQD | 13.5 min | 372 | unipd.it |

| 2-(2,5-dimethoxynaphthalen-1-yl)ethan-1-amine | Not Specified | 0.55 min | 210.13 | googleapis.com |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For complex molecules like derivatives of this compound, single-crystal XRD is the gold standard for structural elucidation. The analysis reveals crucial details about the solid-state packing, including intermolecular interactions such as hydrogen bonding and π–π stacking, which influence the physical properties of the material.

The following table summarizes crystallographic data for derivatives containing the methoxynaphthalen moiety, illustrating the type of information obtained from an XRD study.

| Parameter | (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol iucr.org | 4-[1-(2-methoxynaphthalen-1-yl)methylidene]amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one methanol (B129727) solvate researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 10.1352 (3) | 12.0031 (5) |

| b (Å) | 7.2023 (2) | 18.0683 (8) |

| c (Å) | 20.3704 (6) | 12.0197 (5) |

| β (°) ** | 101.995 (1) | 109.916 (2) |

| Volume (ų) ** | 1452.49 (7) | 2447.8 (2) |

| Z (molecules/cell) | 4 | 4 |

This data is critical for understanding the structure-property relationships of materials and for the rational design of new compounds with desired solid-state characteristics.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine the optimized molecular geometry and electronic properties of compounds like 5-Methoxynaphthalen-1-amine.

DFT calculations, often using functionals like B3LYP or M062X with basis sets such as 6-311+g(d) or 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles of the molecule. iucr.orgresearchgate.netscirp.org These calculations have been used to determine the molecular structures of related compounds, showing excellent agreement between calculated results and experimental data from techniques like X-ray crystallography. iucr.orgresearchgate.net For instance, in a study on a derivative, the molecule was found to have a twisted conformation, with a significant angle between the naphthalene (B1677914) and phenol (B47542) ring planes. iucr.org

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. chemrxiv.org The energy gap between HOMO and LUMO (ΔEgap) is a crucial parameter for determining the molecule's reactivity and stability; a smaller gap suggests higher reactivity. scirp.org For a related compound, 2-aminoterephthalic acid, the HOMO-LUMO gap was calculated to be 3.86 eV, indicating high reactivity. scirp.org

Analysis of Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure and properties of molecular systems. chemrxiv.org These interactions, which include hydrogen bonds, dipole-dipole forces, and London dispersion forces, are significantly weaker than covalent bonds but collectively play a vital role. pressbooks.publibretexts.orgunizin.org

In the solid state, molecules of this compound derivatives can be linked by various intermolecular forces. For example, studies on related structures have revealed the presence of C—H⋯O hydrogen bonds, which can form inversion dimers. iucr.org Additionally, parallel-displaced π–π stacking interactions between aromatic rings and C—H⋯π interactions contribute to the formation of a three-dimensional supramolecular architecture. iucr.orgresearchgate.net The analysis of these forces is often facilitated by techniques like Hirshfeld surface analysis, which helps to visualize and quantify intermolecular contacts. iucr.orgresearchgate.net

The strength of these intermolecular forces influences physical properties such as melting and boiling points. chemrxiv.org Understanding these interactions is also critical in the context of molecular recognition and binding to biological targets. pressbooks.pub

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are also used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are common.

For a related Schiff base, the calculated IR spectrum showed characteristic bands for the imine (C=N), hydroxyl (–OH), aromatic C=C, and ether (C–O–C) groups, which were consistent with the experimental IR spectra. iucr.org For example, the C=N stretching vibration was observed around 1568 cm⁻¹, and the C–O–C stretching of the methoxy (B1213986) group was found at 1217 cm⁻¹. iucr.org Such agreement between theoretical and experimental spectra provides strong evidence for the correctness of the determined molecular structure. iucr.org

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the chemical reactivity of a molecule. chemrxiv.orgresearchgate.net These global reactivity descriptors include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. researchgate.net A higher hardness value suggests greater stability. iucr.org

Electronegativity (χ): The power of an atom or group to attract electrons. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These descriptors are calculated from the HOMO and LUMO energies. chemrxiv.orgresearchgate.net Local reactivity descriptors, such as Fukui functions, are also employed to identify specific reactive sites within a molecule for both nucleophilic and electrophilic attacks. chemrxiv.orgresearchgate.net This information is valuable for understanding reaction mechanisms and predicting the regioselectivity of chemical reactions. nih.gov

| Descriptor | Definition | Significance |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Escaping tendency of electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation of electron cloud. |

| Electronegativity (χ) | -μ | Ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jst.go.jpnih.gov It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. jst.go.jp

For instance, derivatives of 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines have been investigated as potential anticancer agents. jst.go.jp Molecular docking simulations were used to study their interaction with tubulin, a key protein involved in cell division. jst.go.jp These studies can reveal the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. In one study, a derivative was found to be a potent inhibitor of tubulin polymerization. jst.go.jp Similarly, docking studies have predicted a high affinity of related compounds for cytochrome P450 enzymes. vulcanchem.com

Solvent Effects and Potential Energy Surface Analysis

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. researchgate.netnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the properties of this compound. iucr.org

Solvent effects can alter the relative energies of reactants, transition states, and products, thereby affecting reaction rates and equilibria. researchgate.netnih.gov For example, DFT calculations in both the gas phase and in various solvents have been used to study the anticorrosion properties of a related Schiff base. iucr.org The results indicated that the chemical hardness, and thus the stability of the compound, was greater in a solvent compared to the gas phase. iucr.org

Potential Energy Surface (PES) analysis helps in understanding the pathways of chemical reactions by mapping the energy of a system as a function of its geometry. nih.gov By analyzing the PES, one can identify stable intermediates and transition states, providing insights into the mechanism of a reaction. nih.gov The inclusion of solvent effects in PES calculations is crucial for accurately describing reactions in solution. researchgate.netnih.gov

Applications in Materials Science and Polymer Chemistry

Semiconductor Materials Development

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials relies on the electronic properties and molecular packing of the π-conjugated organic molecules. Naphthalene-based structures are frequently used as building blocks for these materials. nih.gov

Specifically, derivatives of naphthalene (B1677914) diimide (NDI) are well-known as high-performance n-type (electron-transporting) semiconductors due to their high electron affinity and chemical stability. nih.govgatech.edu Conversely, the introduction of electron-donating groups to an aromatic core typically results in p-type (hole-transporting) characteristics. 5-Methoxynaphthalen-1-amine contains two such electron-donating groups—the amine (-NH₂) and methoxy (B1213986) (-OCH₃)—attached to the π-conjugated naphthalene system. This functionalization raises the energy of the highest occupied molecular orbital (HOMO), making the molecule more susceptible to oxidation and facilitating hole transport. Therefore, this compound itself, or polymers derived from it, could be investigated as p-type semiconductor materials for use in organic electronic devices.

Optoelectronic Devices and Fluorescent Materials

The rigid, conjugated ring system of naphthalene makes it an excellent fluorophore. nih.gov The photophysical properties of naphthalene derivatives, such as their absorption and emission wavelengths and quantum yield, are highly dependent on the nature and position of substituents on the rings. researchgate.net The introduction of electron-donating groups often leads to significant changes in fluorescence. researchgate.net

This compound possesses two electron-donating substituents, which can enhance its fluorescent properties, potentially leading to a large Stokes shift and high quantum yield. Naphthalene-based molecules are widely used in the development of fluorescent sensors, biological labels, and light-emitting materials. nih.govresearchgate.net For instance, donor-π-acceptor (D-π-A) molecules incorporating aromatic amine donors and 1,8-naphthalimide (B145957) acceptors have been synthesized to act as red-emitting materials in organic light-emitting diodes (OLEDs). researchgate.net The inherent fluorescence of the 5-methoxynaphthalene core makes this compound a promising candidate as a building block for emitters in optoelectronic devices or as a fluorescent probe for sensing applications. rsc.orgtandfonline.com

Table 2: Properties of Selected Fluorescent Groups

| Fluorophore Group | Key Features | Potential Applications |

|---|---|---|

| Naphthalene | Rigid π-conjugated system, high quantum yield with appropriate substituents. nih.gov | Fluorescent probes, organic electronics. nih.govresearchgate.net |

| Coumarin | pH-insensitive fluorescence, good photostability. thermofisher.com | Dyes and labels. |

| Fluorescein | High absorptivity, pH-sensitive fluorescence. thermofisher.com | Protein conjugation, biological labels. |

Precursors for Catalytic Materials

The development of novel catalysts often relies on the synthesis of complex organic ligands that can coordinate with metal centers. Aromatic amines are fundamental precursors for a wide variety of these ligands. This compound can serve as a versatile starting material for more complex molecular architectures.

Recent research has shown that 1-naphthylamine (B1663977) derivatives can undergo silver(I)-catalyzed C-H amination, demonstrating that the naphthalene ring can be selectively functionalized through modern catalytic methods. mdpi.com This indicates that this compound can act as a platform molecule. Its aromatic core can be further modified to create bifunctional or multifunctional ligands. Additionally, direct catalytic amination processes have been developed to synthesize naphthylamine from naphthalene using vanadium-based catalysts, highlighting the importance of this class of compounds in catalytic science. rsc.orgrsc.org The amine group itself can act as a coordination site for transition metals, making this compound a potential precursor for synthesizing novel catalysts for various organic transformations.

Development of Functional Sensors

The intrinsic fluorescence of the naphthalene moiety, combined with the electron-donating nature of the amino group, makes this compound a promising candidate for the development of functional sensors. While specific research on the direct application of this compound in sensor technology is not extensively documented, the broader class of aminonaphthalene derivatives has been successfully employed in the creation of chemosensors, particularly for the detection of metal ions.

The fundamental principle behind the function of these sensors often lies in the modulation of their fluorescence properties upon interaction with a target analyte. The lone pair of electrons on the nitrogen atom of the amino group can engage in photoinduced electron transfer (PET), which often quenches the fluorescence of the naphthalene fluorophore. When the amino group interacts with an analyte, such as a metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

For instance, a chemosensor based on poly(1-aminonaphthalene) has demonstrated high selectivity and sensitivity in the detection of Fe³⁺ ions in water. nih.gov The interaction between the polymer and Fe³⁺ ions resulted in a distinct color change from purple to yellow, observable by the naked eye, as well as a significant "turn-off" fluorescence response. nih.gov This sensor exhibited a linear response to Fe³⁺ concentrations in the range of 10-50 mg L⁻¹ with a detection limit of 1.04 mg L⁻¹. nih.gov

Derivatives of 1,8-naphthalimide, which can be synthesized from aminonaphthalenes, are another important class of fluorophores used in the design of optical sensors for metal ions and protons. mdpi.com The photophysical characteristics of these compounds can be fine-tuned by modifying the substituents on the naphthalimide structure. mdpi.com For example, amino-functionalized 1,8-naphthalimides can act as sensors where the fluorescence is initially "off" due to PET from the tertiary nitrogen atom of a receptor fragment. mdpi.com Upon binding with metal cations, the PET process is suppressed, and the fluorescence emission is restored. mdpi.com

Furthermore, N-phenyl-1-naphthylamine has been utilized as a fluorescent probe to investigate the microenvironment of biological membranes. nih.govnih.gov Its fluorescence decay and emission spectra are sensitive to the polarity and viscosity of its surroundings, allowing it to probe specific regions within phospholipid bilayers. nih.gov

The introduction of a methoxy group at the 5-position of the naphthalen-1-amine structure, as in this compound, is expected to influence the photophysical properties of the molecule. The electron-donating methoxy group can enhance the fluorescence quantum yield and may shift the emission wavelength, potentially leading to sensors with improved sensitivity and different optical responses.

While direct experimental data for sensors based on this compound is not available, the established use of similar aminonaphthalene derivatives provides a strong basis for its potential in the development of novel functional sensors for a variety of analytes.

Research Findings on Aminonaphthalene-Based Sensors

| Sensor Material | Analyte | Detection Method | Key Findings |

| Poly(1-aminonaphthalene) | Fe³⁺ | Colorimetric and Fluorimetric | High selectivity and sensitivity, "turn-off" fluorescence, visual color change. nih.gov |

| Amino-functionalized 1,8-naphthalimide | Metal Cations (Ag⁺, Cu²⁺, Zn²⁺, etc.) | Fluorimetric | "Turn-on" fluorescence response due to inhibition of PET. mdpi.com |

| N-phenyl-1-naphthylamine | Biological Membranes | Fluorimetric | Probes the ester-carbonyl region of phospholipid acyl chains. nih.gov |

| Naphthalimide Derivatives | Illicit Drugs | Fluorimetric | Film-based sensors for rapid detection of various drugs. |

| Naphthalimide Derivatives | pH | Fluorimetric | Intracellular and extracellular pH sensing. nih.gov |

Applications in Medicinal Chemistry and Bio Organic Synthesis

Precursor in Radioligand Development for Imaging Modalities (e.g., PET)

The naphthalene-piperazine framework is a recognized scaffold for developing radioligands for Positron Emission Tomography (PET), a key technology for in vivo imaging of neuroreceptors. nih.govnih.gov While direct evidence for the use of the 5-methoxy-1-amine isomer in a clinically evaluated radioligand is limited in the reviewed literature, structurally related isomers are central to important PET tracers for the serotonin (B10506) 1A (5-HT₁ₐ) receptor. nih.gov

For instance, the PET radioligand [¹¹C]MPT, a selective 5-HT₁ₐ receptor agonist, is chemically known as [O-methyl-¹¹C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- Current time information in Bangalore, IN.jst.go.jpmdpi.comtriazine-3,5-dione. nih.gov Its synthesis involves the coupling of a 7-hydroxynaphthalen-1-yl precursor which is then radiolabeled with Carbon-11 ([¹¹C]). nih.gov This tracer rapidly enters the brain and accumulates in regions with high densities of 5-HT₁ₐ receptors. nih.gov Structure-activity relationship studies on [¹¹C]MPT led to the development of second-generation ligands like [¹¹C]MMP, which aimed to optimize kinetic properties for better quantification of receptor binding. snmjournals.orgnih.govmdpi.com

These examples underscore the utility of the methoxynaphthalene-piperazine scaffold in creating brain-penetrant molecules with high affinity for specific neuro-targets. The development of radiotracers based on the 7-methoxy isomer suggests that other isomers, including the 5-methoxy variant, could also serve as precursors for novel PET ligands, although specific examples have not been prominently featured in the surveyed literature. ebi.ac.ukresearchgate.net

Scaffold for Design of Enzyme Inhibitors

The 4-methoxynaphthalen-1-yl group, derived from 5-methoxynaphthalen-1-amine, has proven to be a highly effective scaffold for designing potent enzyme inhibitors, particularly in the field of cancer chemotherapy.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. jst.go.jp The 4-methoxynaphthalen-1-yl moiety has been successfully incorporated into several series of compounds designed to inhibit tubulin polymerization, often by interacting with the colchicine (B1669291) binding site. jst.go.jpnih.gov

One notable series is the 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines. jst.go.jp In this class of compounds, the methoxynaphthalene group serves as a key hydrophobic component that anchors the molecule in the binding pocket of tubulin. nih.gov Research has shown that many of these pyrimidine (B1678525) derivatives exhibit significant antiproliferative activity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). jst.go.jp Further mechanistic studies confirmed that their mode of action involves potent inhibition of tubulin polymerization, which leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death). jst.go.jpresearchgate.net

Another successful class of tubulin inhibitors incorporates the 4-methoxynaphthalen-1-yl scaffold into thiazole (B1198619) derivatives. nih.gov These thiazole-naphthalene compounds also demonstrate potent antiproliferative activity. nih.gov For example, a derivative featuring an ethoxy group on an adjacent phenyl ring was identified as a highly active compound, significantly inhibiting tubulin polymerization with an IC₅₀ value of 3.3 µM, which was superior to the standard drug colchicine (IC₅₀ = 9.1 μM). nih.gov Molecular docking studies suggest the 4-methoxynaphthalene moiety fits into a hydrophobic pocket of tubulin, while other parts of the molecule form crucial hydrogen bonds and cation-π interactions. nih.gov

Similarly, isoxazole-naphthalene derivatives have been explored as anti-tubulin agents, where the 5-(4-methoxynaphthalen-1-yl)isoxazole structure serves as the core. arabjchem.org The data from these studies highlight the importance of the 4-methoxynaphthalen-1-yl group as a privileged structure in the design of new anticancer agents that target microtubule dynamics. researchgate.net

Table 1: Activity of Tubulin Polymerization Inhibitors Featuring the 4-Methoxynaphthalen-1-yl Moiety

| Compound Class | Specific Derivative Example | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyrimidin-2-amines | 5i (4-ethoxyphenyl derivative) | MCF-7 | 3.77 ± 0.36 | Tubulin Polymerization Inhibition, G2/M Arrest | jst.go.jp |

| 5i (4-ethoxyphenyl derivative) | HepG2 | 3.83 ± 0.26 | Tubulin Polymerization Inhibition, G2/M Arrest | jst.go.jp | |

| Thiazole Derivatives | 5b (4-ethoxyphenyl derivative) | MCF-7 | 0.48 ± 0.03 | Tubulin Polymerization Inhibition (IC₅₀ = 3.3 µM), G2/M Arrest, Apoptosis | nih.gov |

| 5b (4-ethoxyphenyl derivative) | A549 | 0.97 ± 0.13 | Tubulin Polymerization Inhibition (IC₅₀ = 3.3 µM), G2/M Arrest, Apoptosis | nih.gov | |

| Isoxazole Derivatives | 5j (4-ethoxyphenyl derivative) | MCF-7 | 1.23 ± 0.16 | G2/M Arrest, Apoptosis | researchgate.net |

Cyclooxygenase (COX) enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). jpp.krakow.pl While the naphthalene (B1677914) scaffold is present in the well-known NSAID Naproxen, it is important to note that Naproxen is a derivative of 6-methoxynaphthalene, not this compound. scielo.org.mxnih.govmdpi.com Extensive research has focused on creating new COX inhibitors by modifying the Naproxen structure, combining its 6-methoxynaphthalene core with fragments from selective COX-2 inhibitors like celecoxib. scielo.org.mxresearchgate.net These efforts aim to enhance selectivity for the COX-2 isoform, which is associated with inflammation, over the COX-1 isoform, thereby reducing gastrointestinal side effects. jpp.krakow.plscielo.org.mx

A review of the available scientific literature did not yield specific examples of compounds derived from this compound being developed or evaluated as COX inhibitors. Research in this area has predominantly focused on the 2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen) scaffold. nih.govnih.gov

Modulators of Neurotransmitter Receptors (e.g., Serotonin Receptors)

The serotonin (5-HT) system, with its numerous receptor subtypes, is a critical target for drugs treating neuropsychiatric disorders like depression and anxiety. mdpi.comucl.ac.uk The arylpiperazine chemical motif is a well-established scaffold for ligands that bind to serotonin receptors. nih.gov

Research into naphthalene-containing arylpiperazines has led to the discovery of potent modulators of the 5-HT₁ₐ receptor. ebi.ac.uk For example, 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide is a highly potent and selective 5-HT₁ₐ receptor full agonist. ebi.ac.uk Similarly, other studies have explored substitutions on the naphthalene ring of propranolol-like structures to enhance affinity and selectivity for 5-HT₁ₐ receptors, with modifications at the 7-position found to profoundly affect binding affinity. ucl.ac.uk While these specific examples utilize the 7-methoxynaphthalene isomer, they establish the broader methoxynaphthalene-piperazine structure as a viable pharmacophore for targeting serotonin receptors. This suggests the potential for derivatives of this compound to also function as modulators, although specific high-affinity ligands based on this exact isomer were not identified in the surveyed literature.

Role as Building Blocks in Drug Candidate Synthesis

In medicinal chemistry, a "building block" refers to a chemical compound with specific functional groups that allow it to be readily incorporated into larger, more complex molecules during synthesis. smolecule.com this compound and its derivatives are utilized as such building blocks for the creation of new drug candidates. smolecule.com

The compound (4-Methoxynaphthalen-1-yl)methanesulfonyl chloride, for instance, is described as an important intermediate in the synthesis of pharmaceutical compounds and other biologically active molecules. smolecule.com The unique structure of 2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol, which features a 4-methoxy-substituted naphthalene ring, makes it a valuable candidate for further chemical transformations in pharmacological research. The naphthalene moiety provides a rigid, hydrophobic core, while the methoxy (B1213986) and amino groups offer sites for chemical modification and potential hydrogen bonding interactions with biological targets. The use of this scaffold as a starting point or intermediate facilitates the construction of diverse molecular libraries aimed at discovering new therapeutic agents.

Structural-Activity Relationship (SAR) Investigations of Naphthalene-Amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. The naphthalene-amine scaffold has been the subject of numerous SAR investigations to optimize potency and selectivity for various biological targets. mdpi.comekb.egijpsjournal.com

In the context of tubulin inhibitors derived from 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, SAR studies have revealed several key findings. jst.go.jp The 4-methoxynaphthalene group itself is a critical component for activity. Modifications to the 5-aryl ring have shown that electron-donating groups, such as an ethoxy group at the 4-position, can significantly enhance antiproliferative activity. jst.go.jp

For other targets, such as the PEX14–PEX5 protein-protein interaction in trypanosomes, SAR studies of pyrazolo[4,3-c]pyridines showed that replacing a phenyl ring with a naphthalene moiety led to a five- to eight-fold increase in potency. acs.org Further optimization with a methoxynaphthalene derivative improved ligand binding, highlighting the favorable interactions afforded by this group. acs.org

SAR studies also compare different isomers to understand the optimal placement of substituents. For example, comparing the biological effects of 4-methoxy versus 6-methoxy naphthalene derivatives can reveal how the position of the methoxy group influences properties like enzyme inhibition and solubility. Such studies are crucial for the rational design of more effective and specific drug candidates based on the naphthalene-amine core. mdpi.com

Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry is a powerful strategy in drug discovery and materials science for synthesizing a large number of different but structurally related molecules, known as a compound library. pressbooks.pub This approach systematically and repetitively combines a set of chemical "building blocks" in various combinations to generate a vast array of new compounds. pressbooks.pub The utility of this compound in this field stems from its distinct molecular scaffold and the reactive primary amine group, which serves as a versatile anchor point for chemical diversification.

The core structure of this compound, featuring a methoxy-substituted naphthalene ring, provides a rigid and well-defined three-dimensional framework. This scaffold can be systematically modified by reacting the primary amine with a diverse set of reagents. The amine group readily participates in a variety of chemical reactions that are amenable to high-throughput synthesis, a cornerstone of combinatorial library generation. enamine.net

Key reactions for incorporating this compound into a compound library include:

Amide Coupling: The primary amine can be acylated with a library of carboxylic acids, acid chlorides, or sulfonyl chlorides. This is one of the most common and reliable reactions in medicinal chemistry for creating diverse amide libraries.

Reductive Amination: Reaction with a collection of aldehydes or ketones, followed by reduction, yields a diverse set of secondary amines. enamine.net

Urea (B33335) and Thiourea (B124793) Formation: Treatment with various isocyanates or isothiocyanates allows for the generation of urea or thiourea libraries, respectively.

The power of this approach lies in the exponential increase in the number of final compounds from a manageable number of starting materials. By reacting one scaffold molecule, such as this compound, with multiple different building blocks, a large library can be rapidly synthesized for biological screening.

Hypothetical Combinatorial Library Synthesis

The table below illustrates a simplified example of how a combinatorial library could be generated from this compound. In this scenario, the amine is reacted with three different carboxylic acids and three different aldehydes (via reductive amination) to produce a small, focused library of six unique compounds.

| Scaffold | Reagent Type | Reagent | Reaction Type | Resulting Compound Structure |

| This compound | Carboxylic Acid | Acetic Acid | Amide Coupling | N-(5-methoxynaphthalen-1-yl)acetamide |

| This compound | Carboxylic Acid | Benzoic Acid | Amide Coupling | N-(5-methoxynaphthalen-1-yl)benzamide |

| This compound | Carboxylic Acid | Cyclohexanecarboxylic acid | Amide Coupling | N-(5-methoxynaphthalen-1-yl)cyclohexanecarboxamide |

| This compound | Aldehyde | Formaldehyde | Reductive Amination | N-methyl-5-methoxynaphthalen-1-amine |

| This compound | Aldehyde | Benzaldehyde | Reductive Amination | N-benzyl-5-methoxynaphthalen-1-amine |

| This compound | Aldehyde | Isobutyraldehyde | Reductive Amination | N-isobutyl-5-methoxynaphthalen-1-amine |

This systematic approach allows for the exploration of the structure-activity relationship (SAR) around the 5-methoxynaphthalene core. By screening the resulting library against a biological target, researchers can identify "hit" compounds and gain insights into which structural modifications enhance activity. The principles of combinatorial chemistry enable the rapid generation of thousands of such derivatives, significantly accelerating the early phases of drug discovery. pressbooks.pub

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the process of molecular design, and the development of 5-Methoxynaphthalen-1-amine derivatives is no exception. Machine learning (ML) algorithms are increasingly being employed to accelerate the discovery and optimization of novel compounds. researchgate.netnih.gov These computational tools can analyze vast datasets to predict the physicochemical properties, biological activities, and potential toxicity of new molecular structures, thereby streamlining the research and development pipeline. researchgate.netmdpi.com

Table 1: Applications of AI/ML in Naphthalenamine Derivative Design

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Algorithms predict properties like solubility, toxicity, and bioactivity. researchgate.net | Reduces the need for extensive initial experimental testing. |

| Generative Design | AI models create novel molecular structures with predefined characteristics. nih.gov | Accelerates the discovery of new lead compounds. |

| Structure-Activity Relationship (SAR) | ML helps in understanding the relationship between a molecule's structure and its biological activity. researchgate.net | Guides the optimization of existing compounds to enhance efficacy. |

| Virtual Screening | In silico methods screen large libraries of compounds for potential activity against a biological target. nih.gov | Narrows down the number of compounds for physical screening, saving resources. |

Advancement of Sustainable Synthesis Methodologies

In line with the global push towards green chemistry, a significant future trend is the development of sustainable methods for synthesizing this compound and its derivatives. ijrpr.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions to minimize the environmental footprint of chemical production. wjpmr.comtubitak.gov.tr